molecular formula C15H15NO2 B8703442 N-[(2-methoxyphenyl)methyl]benzamide

N-[(2-methoxyphenyl)methyl]benzamide

Cat. No.: B8703442
M. Wt: 241.28 g/mol
InChI Key: LDAIHXNJCQYIPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-methoxyphenyl)methyl]benzamide is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C15H15NO2/c1-18-14-10-6-5-9-13(14)11-16-15(17)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,16,17)

InChI Key

LDAIHXNJCQYIPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of o-methoxybenzylamine (20.0 g, 0.146 mol), tetrahydrofuran (124 mL) and triethylamine (15.6 g, 0.154 mol) was added dropwise benzoyl chloride (20.5 g, 0.146 mol) at −9-0° C., and the dropping funnel was washed with THF (10 mL). Under a nitrogen atmosphere, the reaction mixture was gradually warmed to about 16° C. During warming, THF (total 51 ml) was appropriately added to stir the content. The reaction was confirmed by TLC (eluent: hexane/ethyl acetate (1:1)). The reaction mixture was stirred at about 16° C. for 10 hr, and cooled to 5° C. Water (44 ml) was added thereto, and the mixture was extracted three times with ethyl acetate (120 mL, 40 mL, 40 mL). The combined organic layers were washed successively with 10% hydrochloric acid (40 mL), saturated aqueous sodium hydrogen carbonate solution (40 mL), water (40 mL) and saturated brine (44 mL), and dried over magnesium sulfate (20 g), and the solvent was evaporated under reduced pressure at 40° C. or lower. Ethyl acetate was added to the residue (content 74 g), and the solid was dissolved with heating to 60° C. The solution was gradually cooled to 6° C., the precipitated crystals were collected by filtration, washed with cold ethyl acetate (10 mL), and dried under reduced pressure at 40° C. or lower to give N-benzoyl-2-methoxybenzylamine (30.7 g, 87.1%) as white crystals.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
124 mL
Type
solvent
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of sodium carbonate (232 g, 2.19 mol) in water (750 mL) were added toluene (750 mL) and water (750 mL), the mixture was cooled to 9° C., and o-methoxybenzylamine (300 g, 2.19 mol) was added thereto. To the mixture was added dropwise benzoyl chloride (307 g, 2.19 mol) with stirring at 3-8° C. During addition dropwise, toluene (750 mL) was added thereto to stir the mixture. The reaction mixture was allowed to warm to room temperature, and stirred for 20 min. The reaction was monitored by TLC (eluent: hexane/ethyl acetate (1:1)). The reaction mixture was cooled to 3° C., and filtered. To the solid was added city water (800 mL), and the mixture was stirred for 7.5 hr, and filtered. The organic layer of the mother liquor was concentrated to dryness. The solid collected by filtration was suspended in toluene (600 mL), the suspension was filtered, and the filtrate was concentrated to dryness. The solid collected by filtration, the residue obtained by concentration to dryness of the organic layer of the above-mentioned mother liquor, the residue obtained by concentration to dryness of the filtrate of the toluene suspension, dichloromethane (1500 mL) and water (1500 mL) were mixed, and the organic layer was separated. The organic layer was washed successively with 1 mol/L hydrochloric acid (600 mL), water (600 mL) and 20% brine (600 mL), and dried over magnesium sulfate (60 g). The magnesium sulfate was filtered off, and the filtrate was concentrated under reduced pressure in a bath at 50° C. or lower (about 830 g), and the bath temperature was decreased to 18° C. The solid was collected by filtration, washed with cold dichloromethane (85 mL), and dried under reduced pressure at 50° C. or lower to give N-benzoyl-2-methoxybenzylamine (the primary crystals 481 g, 91.2%) as white crystals. As a result of HPLC analysis, the area percentage was 99.3%, and the content was 97.8%.
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step Two
Quantity
232 g
Type
reactant
Reaction Step Three
Name
Quantity
750 mL
Type
solvent
Reaction Step Three
Name
Quantity
750 mL
Type
solvent
Reaction Step Three
Quantity
750 mL
Type
solvent
Reaction Step Three
Quantity
300 g
Type
reactant
Reaction Step Four
Quantity
307 g
Type
reactant
Reaction Step Five
Name
Quantity
1500 mL
Type
solvent
Reaction Step Six
Quantity
1500 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
91.2%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.